molecular formula C16H18FN5O3 B6721555 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)triazole-4-carboxamide

1-[2-(4-fluorophenoxy)ethyl]-5-methyl-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)triazole-4-carboxamide

Cat. No.: B6721555
M. Wt: 347.34 g/mol
InChI Key: QMDZLDIXQUFLKH-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenoxy)ethyl]-5-methyl-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenoxy and oxazolyl groups. The synthetic route may involve the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenoxy Group: This step may involve a nucleophilic substitution reaction where a fluorophenol derivative reacts with an appropriate electrophile.

    Introduction of the Oxazolyl Group: This can be done through a condensation reaction involving an oxazole derivative and an appropriate amine.

Industrial production methods would likely involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-[2-(4-fluorophenoxy)ethyl]-5-methyl-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed will depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(4-fluorophenoxy)ethyl]-5-methyl-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It could be explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[2-(4-fluorophenoxy)ethyl]-5-methyl-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent.

    Itraconazole: Another antifungal compound with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against a variety of fungal infections.

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-5-methyl-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O3/c1-10-9-14(20-25-10)18-16(23)15-11(2)22(21-19-15)7-8-24-13-5-3-12(17)4-6-13/h3-6,10H,7-9H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDZLDIXQUFLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NO1)NC(=O)C2=C(N(N=N2)CCOC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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